1-(5-Bromo-2-chlorobenzyl)pyrrolidine
Overview
Description
1-(5-Bromo-2-chlorobenzyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is known for its potent and selective inhibition of the dopamine transporter, making it a compound of interest in the treatment of various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-chlorobenzyl)pyrrolidine typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chlorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be substituted by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolidine derivatives.
Oxidation: N-oxides of this compound.
Reduction: Dehalogenated pyrrolidine derivatives.
Scientific Research Applications
1-(5-Bromo-2-chlorobenzyl)pyrrolidine has been extensively studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable compound in the research of dopamine-related conditions such as Parkinson’s disease, schizophrenia, and drug addiction. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents targeting the central nervous system .
Mechanism of Action
The primary mechanism of action of 1-(5-Bromo-2-chlorobenzyl)pyrrolidine involves the inhibition of the dopamine transporter. By binding to the transporter, it prevents the reuptake of dopamine into presynaptic neurons, thereby increasing the concentration of dopamine in the synaptic cleft. This leads to enhanced dopaminergic signaling, which is beneficial in conditions characterized by dopamine deficiency.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-fluorobenzyl)pyrrolidine
- 1-(5-Chloro-2-fluorobenzyl)pyrrolidine
- 1-(5-Bromo-2-methylbenzyl)pyrrolidine
Uniqueness
1-(5-Bromo-2-chlorobenzyl)pyrrolidine is unique due to its specific halogen substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of both bromine and chlorine atoms enhances its binding affinity to the dopamine transporter compared to other similar compounds.
Properties
IUPAC Name |
1-[(5-bromo-2-chlorophenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN/c12-10-3-4-11(13)9(7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTDRDLHXHSGJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238785 | |
Record name | Pyrrolidine, 1-[(5-bromo-2-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704073-77-7 | |
Record name | Pyrrolidine, 1-[(5-bromo-2-chlorophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 1-[(5-bromo-2-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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